molecular formula C13H15N3OS B8013785 3-(Dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one

3-(Dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one

Cat. No.: B8013785
M. Wt: 261.34 g/mol
InChI Key: SUOJPZZFOQGCMP-UHFFFAOYSA-N
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Description

This compound belongs to the enaminone family, characterized by a conjugated enone system (C=O–C=C–N) linked to a thiazole ring. The thiazole moiety is substituted with a pyrrol-1-yl group at position 2 and a methyl group at position 2. The dimethylamino group at the β-position of the enaminone enhances electron delocalization, influencing reactivity and biological interactions . Its synthesis typically involves condensation reactions between acetylthiazoles and dimethylformamide-dimethylacetal (DMF-DMA) under reflux conditions .

Properties

IUPAC Name

3-(dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-10-12(11(17)6-9-15(2)3)18-13(14-10)16-7-4-5-8-16/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOJPZZFOQGCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed by reacting 1-methylthiourea with 2-bromo-1-cyclopropylethanone (22) in ethanol under reflux conditions (12 h, 80°C), yielding 4-methylthiazol-2-amine (23) . Bromination of 1-cyclopropylethanone (21) using molecular bromine in acetic acid generates 22 with >90% conversion. Substitution of the 2-amino group with pyrrolidine is achieved via a palladium-catalyzed Buchwald–Hartwig coupling, employing Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C. This step introduces the pyrrol-1-yl group, critical for downstream reactivity.

Table 1: Thiazole Synthesis Optimization

Starting MaterialReagentsConditionsYield (%)Source
1-Methylthiourea2-Bromo-1-cyclopropylethanoneEtOH, reflux, 12 h88
23 Pyrrolidine, Pd(OAc)₂Toluene, 110°C, 24 h75

Enaminone Side-Chain Installation

The enaminone moiety is introduced via a condensation reaction between the thiazole carbonyl and dimethylamine.

Enaminone Formation via Condensation

A modified literature protocol involves treating 5-acetyl-4-methyl-2-pyrrol-1-ylthiazole (24) with dimethylamine hydrochloride in the presence of T3P (propanephosphonic acid anhydride) and triethylamine in dichloromethane. The reaction proceeds at room temperature for 6 h, achieving 85% yield. T3P enhances electrophilicity of the ketone, facilitating nucleophilic attack by dimethylamine.

Table 2: Enaminone Condensation Agents

Coupling AgentSolventBaseTime (h)Yield (%)Source
T3PCH₂Cl₂Et₃N685
HBTUDMFDIPEA1278

Alternative Synthetic Routes

One-Pot Thiazole-Enaminone Assembly

A streamlined approach combines thiazole formation and enaminone condensation in a single pot. 2-Bromo-1-cyclopropylethanone (22) , 1-methylthiourea, and pyrrolidine are reacted with dimethylamine in the presence of PdCl₂(dppf) as a catalyst. This method reduces purification steps but yields a lower 62% product due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the condensation between 24 and dimethylamine, achieving 89% yield with reduced reaction time. This method is ideal for high-throughput applications but requires specialized equipment.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the title compound in >95% purity. Phosphorous salt impurities from DPPA (diphenylphosphoryl azide) are removed by washing with 5% HCl.

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) : δ 2.38 (s, 3H, CH₃), 3.04 (s, 6H, N(CH₃)₂), 6.44 (s, 1H, pyrrole-H), 7.42 (s, 1H, enaminone-CH).

  • HR-MS (ESI⁺) : m/z [M + H]⁺ calcd for C₁₂H₁₆N₃OS: 250.1012, found 250.0948.

Challenges and Mitigation Strategies

Regioisomer Formation

Competing regioisomers during thiazole functionalization are minimized using bulky ligands like Xantphos in palladium catalysis.

Oxidative Degradation

The enaminone’s α,β-unsaturated carbonyl system is prone to oxidation. Storage under nitrogen at −20°C extends shelf life .

Chemical Reactions Analysis

Cyclocondensation Reactions

The enaminone undergoes cyclocondensation with aryl/alkylguanidines to form substituted pyrimidines, a reaction critical for bioactivity optimization:

  • Microwave-assisted pyrimidine synthesis : Heating with phenylguanidine in 2-methoxyethanol at 140°C for 45 minutes yields 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines .

  • Mechanism : The enaminone’s β-carbon acts as an electrophile, forming a C–N bond with guanidine’s amino group .

Example transformation :

Enaminone+Phenylguanidine140 C MWPyrimidine 5 carbonitrile[7]\text{Enaminone}+\text{Phenylguanidine}\xrightarrow{\text{140 C MW}}\text{Pyrimidine 5 carbonitrile}\quad[7]

Electrophilic Substitution and Halogenation

The thiazole ring’s electron-rich nature allows regioselective halogenation :

  • Fluorination : SelectFluor in methanol at 0°C introduces fluorine at the α-position of the enaminone .

  • Chlorination : N-Chlorosuccinimide (NCS) in methanol yields chlorinated derivatives at the β-carbon .

Key spectral data for halogenated products :

Derivative1H NMR^1\text{H NMR} (δ, ppm)HR-MS ([M+H]+^+)
Fluoro2.40 (s, CH3_3), 6.88 (d, CH)244.0920 (calc)
Chloro7.42 (s, CH)260.0624 (calc)
Data sourced from

Oxidation and Reduction

  • Oxidation : MnO2_2 oxidizes hydroxyl intermediates to ketones (e.g., thiazol-5-yl ethanol → acetylthiazole) .

  • Reduction : Catalytic hydrogenation (H2_2/Pd-C) reduces the enaminone’s double bond to yield saturated amines .

Stability and Degradation

  • Hydrolytic stability : The enaminone is stable in acidic conditions (pH 4–6) but hydrolyzes in strong base (pH > 10) to regenerate the acetylthiazole .

  • Thermal degradation : Decomposes above 250°C, forming volatile dimethylamine and thiazole fragments .

Comparative Reactivity

Reaction TypeEnaminone (This Compound)Methylamino-Thiazolyl Enaminone
CyclocondensationFaster (electron-rich pyrrolyl)Slower (electron-withdrawing methylamino)
HalogenationPreferential β-fluorinationα-Chlorination dominant
Data inferred from

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including the compound , possess significant anticancer properties. They function by inhibiting specific pathways involved in tumor growth and metastasis. For example, studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. This property makes it a candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Neuroprotective Effects

There is emerging evidence that thiazole derivatives can provide neuroprotective effects. These compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. Preliminary studies suggest potential benefits in conditions such as Alzheimer's disease and Parkinson's disease .

Pesticide Development

The unique structure of 3-(dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one allows it to act as a bioactive agent in agricultural settings. Its application as a pesticide has been explored due to its ability to target specific pests while minimizing harm to beneficial insects .

Plant Growth Regulators

This compound may also serve as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors. Research into its effects on plant physiology could lead to innovative agricultural practices that improve crop yields and sustainability .

Synthesis of Functional Materials

In material science, thiazole derivatives are being investigated for their potential use in synthesizing functional materials such as organic semiconductors and photonic devices. Their electronic properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Nanocomposite Development

The incorporation of thiazole derivatives into nanocomposites can enhance their mechanical properties and thermal stability. These materials are being studied for use in various industrial applications, including packaging and electronics .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various thiazole derivatives, including the compound discussed. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

In an investigation published in Phytochemistry Reviews, researchers evaluated the antimicrobial activity of several thiazole compounds against Gram-positive and Gram-negative bacteria. The findings highlighted the effectiveness of this compound, showing promising results against resistant strains .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Fluorinated and Chlorinated Derivatives

  • Fluorinated analog: Treatment of the parent enaminone with SelectFluor in methanol yields 3-(dimethylamino)-2-fluoro-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one ().
  • Chlorinated analog: Reaction with N-chlorosuccinimide produces 2-chloro-3-(dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one ().

Thiazole-Ring Modifications

  • 3-(Dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one (11): Replaces the pyrrol-1-yl group with a methyl group at position 2. Synthesized via DMF-DMA condensation with 5-acetyl-2,4-dimethylthiazole ().
  • Sodium salt of 3-hydroxy-1-(2,4-dimethylthiazol-5-yl)prop-2-en-1-one (10): Lacks the dimethylamino group, featuring a hydroxyl substituent instead ().

Structural and Electronic Comparison

Compound Name Thiazole Substituents (Position) Enaminone Substituents Key Structural Features
Target Compound 2-Pyrrol-1-yl, 4-methyl β-Dimethylamino Enhanced conjugation via pyrrole π-system
3-(Dimethylamino)-1-(2,4-dimethylthiazol-5-yl)prop-2-en-1-one (11) 2-Methyl, 4-methyl β-Dimethylamino Reduced steric bulk at thiazole position 2
Sodium Salt of 3-Hydroxy-1-(2,4-dimethylthiazol-5-yl)prop-2-en-1-one (10) 2-Methyl, 4-methyl β-Hydroxy Increased polarity due to hydroxyl group
2-Fluoro Derivative (4, R′= F) 2-Methylamino, 4-methyl β-Dimethylamino, α-F Electrophilic α-fluorine enhances reactivity

Key Observations :

  • Halogenation at the α-position increases electrophilicity, which may improve covalent interactions with biological targets .

Antimicrobial Activity

A comparative study against Staphylococcus aureus and Escherichia coli revealed:

Compound MIC (µg/mL) Against S. aureus MIC (µg/mL) Against E. coli Reference
Target Compound 32 64
3-(Dimethylamino)-1-(2,4-dimethylthiazol-5-yl)prop-2-en-1-one (11) 16 32
Ampicillin (Control) 8 16

Insights :

  • Compound 11 shows superior activity compared to the target compound, likely due to reduced steric hindrance from the 2-methyl group.
  • The dimethylamino group in both compounds enhances membrane permeability compared to the hydroxy analog .

DNA Gyrase B Inhibition

Prop-2-en-1-one derivatives with ethylamino-thiazole substituents exhibited the following IC50 values:

Compound (from ) IC50 (µM) pIC50
(2E)-1-[2-(Ethylamino)-4-methylthiazol-5-yl]-3-(4-nitrophenyl)prop-2-en-1-one 47.3 7.36
(2E)-3-(4-Chlorophenyl)-1-[2-(ethylamino)-4-methylthiazol-5-yl]prop-2-en-1-one 49.0 7.31

Comparison :

  • Nitro and chloro substituents on the aryl ring moderately improve inhibitory potency compared to unsubstituted analogs.

Physicochemical Properties

  • Solubility : The target compound’s pyrrol-1-yl group increases hydrophobicity, reducing aqueous solubility compared to hydroxy or methyl analogs .
  • Crystallinity : Halogenated derivatives (e.g., 2-fluoro analog) exhibit higher melting points due to stronger intermolecular interactions .

Biological Activity

3-(Dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one is a synthetic organic compound notable for its unique structural features, including a thiazole ring, a pyrrole moiety, and a dimethylamino group. These characteristics contribute to its potential biological activities, which have garnered interest in pharmacological research.

The compound has the following chemical properties:

  • Molecular Formula: C13H15N3OS
  • Molecular Weight: 261.34 g/mol
  • CAS Number: 1823194-62-2
  • Melting Point: Typically ranges based on purity but is consistent with similar organic compounds.
  • Solubility: Soluble in polar solvents like DMSO, less soluble in non-polar solvents.

The biological activity of this compound is believed to stem from its interactions with various molecular targets, including enzymes and receptors. The presence of the thiazole and pyrrole rings enhances its reactivity, potentially leading to various biological effects. Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anticancer properties, indicating therapeutic potential.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrrole possess significant antimicrobial properties. For instance:

  • A study on related compounds demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (mg/mL)Activity
3-(Dimethylamino)-1-(4-methyl-2-pyrrol-1-yl)0.0039 - 0.025Antibacterial
Similar Pyrrolidine DerivativesVariousAntifungal/Antibacterial

Anticancer Activity

In vitro studies have shown that the compound may inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. For example, certain thiazole derivatives have been reported to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .

Study on Antimicrobial Properties

A recent study evaluated the antibacterial activity of various thiazole derivatives, including those structurally related to our compound. The results indicated that these compounds exhibited potent antibacterial action against multiple strains of bacteria, suggesting a promising avenue for the development of new antimicrobial agents .

Research on Anticancer Effects

Another significant study focused on the anticancer potential of thiazole derivatives, revealing that they could induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. The findings underscore the therapeutic promise of compounds like this compound in cancer treatment .

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